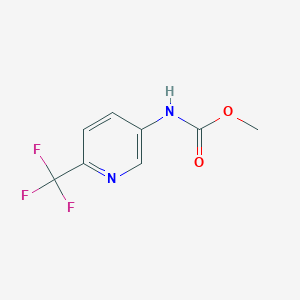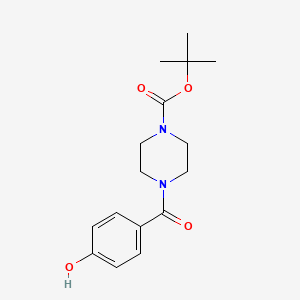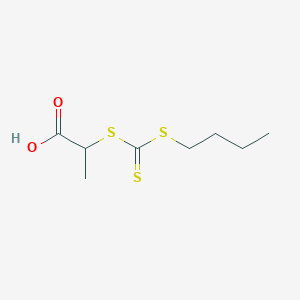
2-(Butylthiocarbonothioylthio)propanoic acid, 95%
Übersicht
Beschreibung
2-(Butylthiocarbonothioylthio)propanoic acid, 95% (2-BTCP) is an organic acid with a molecular formula of C4H10O2S2. It is a colorless, odorless, and water-soluble compound that has a wide range of applications in the chemical and pharmaceutical industries. 2-BTCP is a versatile compound that can be used as a reactant, catalyst, or intermediate in chemical syntheses, and has been used in the synthesis of various compounds such as thiophene derivatives, thioureas, and thiols. Additionally, 2-BTCP is a valuable tool in the development of new drugs, as it can be used to synthesize a variety of pharmaceuticals, including antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is an organic acid that acts as a reactant, catalyst, or intermediate in chemical syntheses. It is believed to act as a nucleophile in chemical reactions, allowing it to react with a variety of other compounds. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% can act as a proton donor in acid-base reactions, allowing it to catalyze the formation of a variety of compounds.
Biochemical and Physiological Effects
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a colorless, odorless, and water-soluble compound that is not known to have any significant biochemical or physiological effects. It is not known to be toxic or hazardous, and it is not known to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a versatile compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a colorless, odorless, and water-soluble compound that is not known to be toxic or hazardous, and it can be used as a reactant, catalyst, or intermediate in chemical syntheses. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is a valuable tool in the development of new drugs, as it can be used to synthesize a variety of pharmaceuticals. However, it is important to note that 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is not without its limitations. It has a low boiling point and is not very stable, making it difficult to store and transport. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% is not very soluble in organic solvents, making it difficult to use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Butylthiocarbonothioylthio)propanoic acid, 95%. For example, it could be used in the development of new drugs and pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the synthesis of thiophene derivatives, thioureas, and thiols, which could have a variety of applications in the chemical and pharmaceutical industries. Furthermore, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used as a reactant, catalyst, or intermediate in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the development of new processes for the synthesis of organic compounds. Finally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% could be used in the development of new methods for the synthesis of complex molecules, such as peptides and proteins.
Wissenschaftliche Forschungsanwendungen
2-(Butylthiocarbonothioylthio)propanoic acid, 95% is widely used in the chemical and pharmaceutical industries for the synthesis of a variety of compounds. In the pharmaceutical industry, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used in the synthesis of antifungal agents, anti-inflammatory drugs, and other pharmaceuticals. In the chemical industry, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used as a reactant, catalyst, or intermediate in chemical syntheses. Additionally, 2-(Butylthiocarbonothioylthio)propanoic acid, 95% has been used in the synthesis of thiophene derivatives, thioureas, and thiols.
Eigenschaften
IUPAC Name |
2-butylsulfanylcarbothioylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S3/c1-3-4-5-12-8(11)13-6(2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDUXBWOHBISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731599 | |
| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480436-46-2 | |
| Record name | 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480436-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-[[(butylthio)thioxomethyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
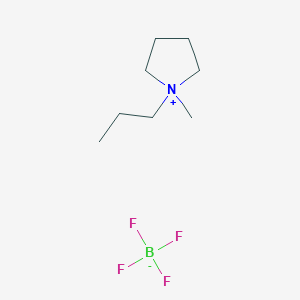

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
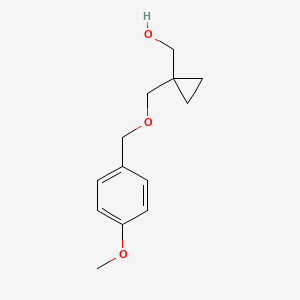
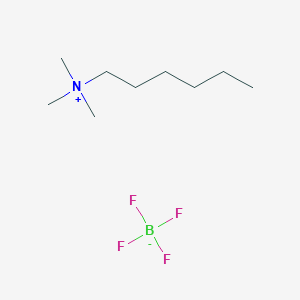

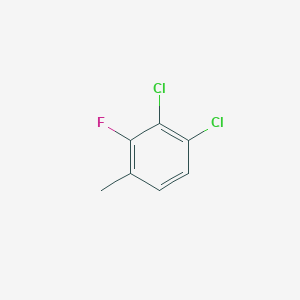
![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)
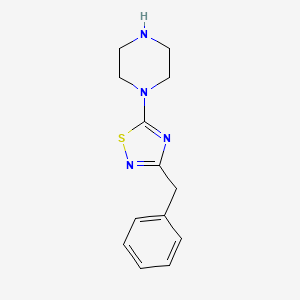
![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)
